3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034619-68-4
VCID: VC6104978
InChI: InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2
SMILES: C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.85

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

CAS No.: 2034619-68-4

Cat. No.: VC6104978

Molecular Formula: C20H19ClN4O3

Molecular Weight: 398.85

* For research use only. Not for human or veterinary use.

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one - 2034619-68-4

Specification

CAS No. 2034619-68-4
Molecular Formula C20H19ClN4O3
Molecular Weight 398.85
IUPAC Name 3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Standard InChI InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2
Standard InChI Key ASBRMGGBKODXGE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one, reflects its intricate structure. Key features include:

  • A quinazolin-4(3H)-one core, a bicyclic system known for its pharmacological versatility.

  • A piperidin-1-yl group linked via a ketone-functionalized ethyl bridge.

  • A 3-chloropyridin-4-yloxy substituent on the piperidine ring, introducing halogenated aromaticity.

The molecular formula C20H19ClN4O3 corresponds to a molar mass of 398.85 g/mol.

Physicochemical Characteristics

While solubility data remain unspecified, the presence of polar functional groups (amide, ether) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The logP value, estimated using fragment-based methods, approximates 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H19ClN4O3
Molecular Weight398.85 g/mol
IUPAC Name3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
SMILESC1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl
InChIKeyASBRMGGBKODXGE-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step sequences, as demonstrated in analogous methodologies . A plausible route for this compound includes:

  • Quinazolinone Core Formation: Anthranilic acid derivatives undergo cyclization with chloroacetyl chloride under basic conditions (e.g., diisopropylethylamine, DIPEA) to yield 2-chloromethylquinazolin-4(3H)-one intermediates .

  • Piperidine Substitution: Nucleophilic displacement of the chloromethyl group by 3-(3-chloropyridin-4-yloxy)piperidine, facilitated by NaI in acetonitrile under inert atmosphere .

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the target compound.

Optimization Considerations

Key parameters influencing yield and purity:

  • Reaction Temperature: Ambient to 60°C, balancing reaction rate and side-product formation .

  • Catalysis: Sodium iodide enhances nucleophilic substitution kinetics via halogen exchange .

  • Workup: Aqueous extraction removes unreacted precursors, while anhydrous Na2SO4 ensures solvent drying .

Biological Activity and Mechanism

Putative Targets

Structural analogs of this compound exhibit activity against tankyrase enzymes, which regulate Wnt/β-catenin signaling in oncology . The quinazolinone core may interact with the nicotinamide-binding pocket of poly(ADP-ribose) polymerases (PARPs), while the chloropyridine moiety enhances hydrophobic interactions .

Table 2: Comparative Bioactivity of Analogous Quinazolinones

CompoundTargetIC50 (nM)Reference
3-(2,6-Difluorophenyl) derivativeCOX-2480
Tankyrase inhibitor analogTankyrase 1/212–18

Industrial and Research Applications

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

  • Quinazolinone C2: Alkylation with varied amines to optimize pharmacokinetics.

  • Piperidine C3: Substitution with heteroaryl groups to enhance target selectivity.

Chemical Probes

Its fluorescence properties (predicted λ<sub>em</sub> ≈ 340 nm) could facilitate imaging studies of PARP family enzymes in cellular models.

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